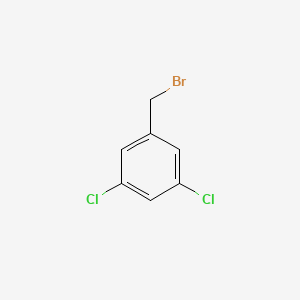
1-(4-Fluorophényl)hexan-1-one
Vue d'ensemble
Description
The compound 1-(4-Fluorophenyl)hexan-1-one is a fluorinated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into closely related fluorinated aromatic ketones and their properties. These compounds exhibit interesting chemical and physical properties due to the presence of the fluorine atom and the ketone group.
Synthesis Analysis
The synthesis of related fluorinated aromatic ketones typically involves the reaction of fluorinated benzoyl compounds with other organic substrates. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-(4-Fluorophenyl)hexan-1-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic ketones is characterized by the presence of a fluorine atom attached to a benzene ring, which can significantly influence the molecule's electronic properties. For example, the optimized molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is predominantly located over the carbonyl group, while the positive region is over the remaining groups . This distribution of charge is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic ketones is often associated with the carbonyl group, which is a site for nucleophilic attack due to its partial negative charge. The presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive. In the case of the related compound mentioned earlier, the carbonyl group was identified as the most reactive part of the molecule . This implies that 1-(4-Fluorophenyl)hexan-1-one may also exhibit similar reactivity patterns, with the fluorine atom influencing its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic ketones are influenced by both the aromatic ring and the electronegative fluorine atom. The fluorine atom's strong electronegativity can lead to unique intermolecular interactions, such as C-F...F-C contacts, which have been observed in related compounds . These interactions can affect the compound's boiling point, solubility, and crystal structure. Additionally, the presence of the ketone group contributes to the compound's ability to participate in hydrogen bonding, which can further influence its physical properties and solubility in various solvents.
Applications De Recherche Scientifique
Médecine : Applications thérapeutiques potentielles
“1-(4-Fluorophényl)hexan-1-one” pourrait avoir des applications potentielles dans le développement de nouveaux agents thérapeutiques. Ses propriétés structurales pourraient être utilisées dans la synthèse de composés ayant une activité biologique. Par exemple, le groupe fluorophényle est souvent présent dans les produits pharmaceutiques en raison de sa capacité à moduler l'activité biologique des molécules .
Science des matériaux : Synthèse de matériaux avancés
En science des matériaux, ce composé pourrait être utilisé comme précurseur pour la synthèse de matériaux avancés. Sa structure chimique pourrait être incorporée dans des polymères ou d'autres matériaux afin de leur conférer des propriétés spécifiques, telles que la stabilité thermique ou la résistance à la dégradation .
Science de l'environnement : Études de dégradation des polluants
“this compound” pourrait être étudié pour ses schémas de dégradation environnementale, contribuant à la compréhension de son comportement en tant que polluant potentiel. La recherche pourrait se concentrer sur ses produits de dégradation et leur impact environnemental .
Chimie analytique : Chromatographie et spectroscopie
Ce composé pourrait servir de standard ou de matériau de référence dans des méthodes analytiques telles que la chromatographie et la spectrométrie de masse. Ses propriétés spectrales uniques peuvent aider à l'étalonnage des instruments et au développement de nouvelles techniques analytiques .
Pharmacologie : Interaction médicamenteuse et métabolisme
Des études pharmacologiques pourraient explorer la façon dont “this compound” interagit avec les systèmes biologiques. Il pourrait être utilisé pour étudier les voies métaboliques et les interactions médicamenteuses dans l'organisme, fournissant des informations sur sa pharmacocinétique et sa pharmacodynamie .
Biochimie : Spécificité du substrat enzymatique
En biochimie, le composé pourrait être utilisé pour étudier la spécificité du substrat enzymatique. Il peut agir comme un substrat ou un inhibiteur pour certaines enzymes, contribuant ainsi à l'étude des mécanismes enzymatiques et à la conception de tests enzymatiques .
Agriculture : Développement de pesticides et d'herbicides
La recherche en agriculture pourrait impliquer l'utilisation de “this compound” dans le développement de nouveaux pesticides ou herbicides. Sa structure pourrait être modifiée pour cibler des ravageurs ou des mauvaises herbes spécifiques sans nuire aux cultures ou à l'environnement .
Industrie alimentaire : Analyse des additifs alimentaires
Bien qu'il ne soit généralement pas associé à des applications alimentaires directes, “this compound” pourrait être analysé comme un contaminant potentiel dans les produits alimentaires. Des études pourraient se concentrer sur sa détection, ses effets sur la qualité des aliments et ses implications potentielles pour la santé en cas de présence .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVHMSHRQVRWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457931 | |
| Record name | 1-(4-fluorophenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426-70-6 | |
| Record name | 1-(4-fluorophenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

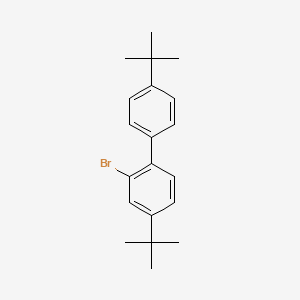
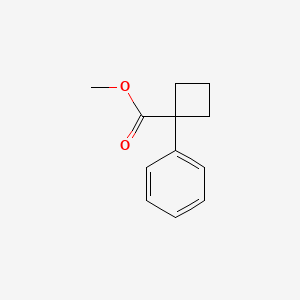
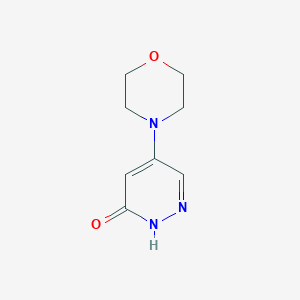
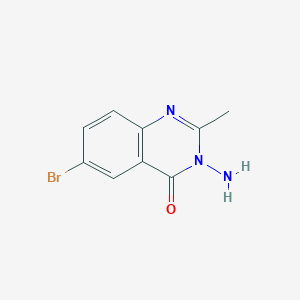
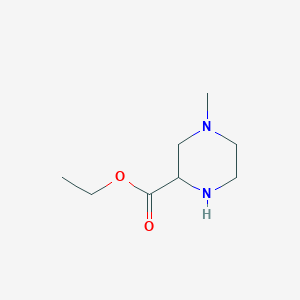
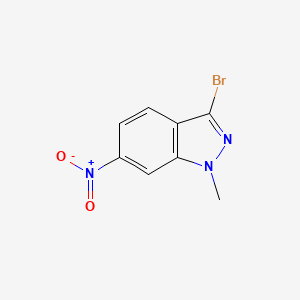
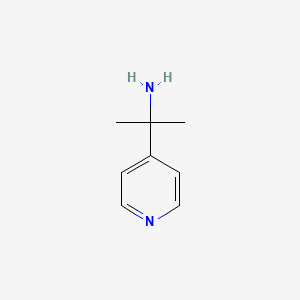

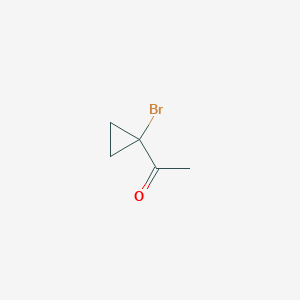
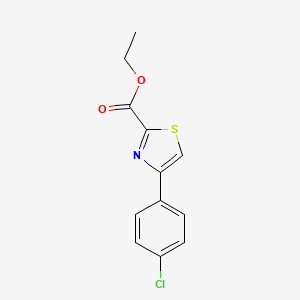

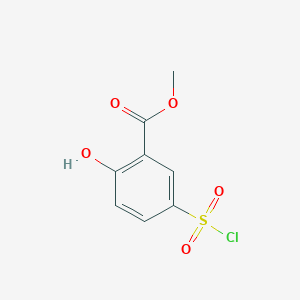
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
